molecular formula C9H8ClNOS B1352180 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole CAS No. 202595-63-9

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B1352180
CAS No.: 202595-63-9
M. Wt: 213.68 g/mol
InChI Key: PLUQESCJPNWDFO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that features a five-membered ring structure containing oxygen, nitrogen, and sulfur atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring and the oxazole moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization with an amine to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction reactions.

Major Products

    Substitution: Products include azides, thiols, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,2-oxazole
  • 4-(Chloromethyl)-5-methyl-2-(furan-2-yl)-1,3-oxazole
  • 4-(Bromomethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Uniqueness

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is unique due to the combination of the thiophene ring and the oxazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUQESCJPNWDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408092
Record name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202595-63-9
Record name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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